molecular formula C12H7N3O4 B8411295 2-(2,1,3-Benzoxadiazol-5-yloxy)nicotinic acid

2-(2,1,3-Benzoxadiazol-5-yloxy)nicotinic acid

Cat. No.: B8411295
M. Wt: 257.20 g/mol
InChI Key: PHWWRHJCMXOENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,1,3-Benzoxadiazol-5-yloxy)nicotinic acid is a useful research compound. Its molecular formula is C12H7N3O4 and its molecular weight is 257.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7N3O4

Molecular Weight

257.20 g/mol

IUPAC Name

2-(2,1,3-benzoxadiazol-5-yloxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H7N3O4/c16-12(17)8-2-1-5-13-11(8)18-7-3-4-9-10(6-7)15-19-14-9/h1-6H,(H,16,17)

InChI Key

PHWWRHJCMXOENH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC3=NON=C3C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2.2 g (7.7 mmol.) 2-[benzo[2,1,3]oxadiazol-5-yloxy]-nicotinic acid ethyl ester and 23.1 ml (23.1 mmol.) 1M LiOH in 75 ml tetrahydrofuran was stirred overnight at room temperature. The tetrahydrofuran was evaporated in vacuo and the aqueous mixture acidified with 1N HCl. The resulting precipitate was filtered and dried to give 1.9 g (96%) solid.
Name
2-[benzo[2,1,3]oxadiazol-5-yloxy]-nicotinic acid ethyl ester
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
23.1 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Synthesis routes and methods II

Procedure details

A solution of 2-(benzo[2,1,3]oxadiazol-5-yloxy)-nicotinic acid ethyl ester (2.2 g) in tetrahydrofuran (75 mL) was treated with 1M aqueous lithium hydroxide (23.1 mL) at ambient temperature for 16 h. The solution was concentrated in vacuo to remove the tetrahydrofuran, and then acidified with 1N hydrochloric acid. The resulting precipitate was filtered and dried to give the title compound (1.90 g).
Name
2-(benzo[2,1,3]oxadiazol-5-yloxy)-nicotinic acid ethyl ester
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
23.1 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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